![molecular formula C10H14N2O2 B13543003 N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)
N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide is a chemical compound with the following structural formula:
C9H12N2O2
. - It contains an acetamide group (CH₃CONH-) attached to a phenyl ring, which in turn bears an amino group (NH₂) and a hydroxyethyl group (HOCH₂CH₂-).
- The compound’s systematic name reflects its substituents: this compound .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide are not readily available in the literature.
- Industrial production methods may involve modifications of existing synthetic pathways or custom approaches.
Chemical Reactions Analysis
- The compound can potentially undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type, but they might involve oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.
- Major products could include derivatives of the parent compound, such as substituted phenylacetamides or hydroxylated analogs.
Scientific Research Applications
Chemistry: N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide could serve as a building block for designing novel pharmaceuticals or materials.
Biology: It might be explored as a potential ligand for receptors or enzymes due to its unique structure.
Medicine: Research could focus on its pharmacological properties, potential therapeutic applications, or toxicity profiles.
Industry: The compound’s industrial applications remain speculative without further data.
Mechanism of Action
- The exact mechanism by which N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide exerts its effects is unknown.
- Molecular targets and pathways would require extensive investigation, including in vitro and in vivo studies.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
- Researchers may need to explore related structures to highlight its uniqueness.
Remember that while N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide shows promise, further research is essential to unlock its full potential.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-8(3-5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14) |
InChI Key |
OSWKNMWNZVZEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



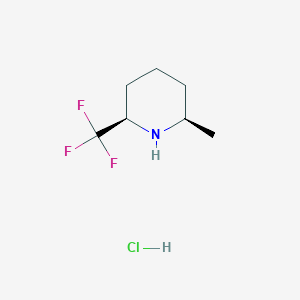
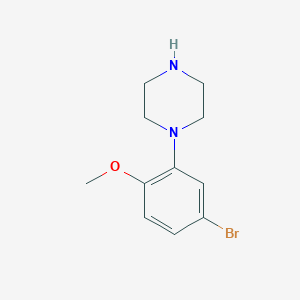
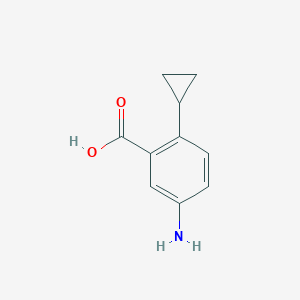
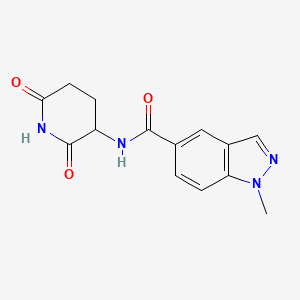





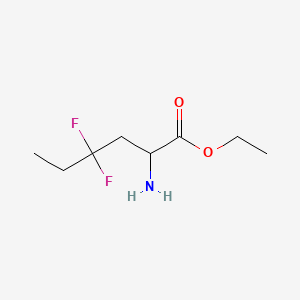
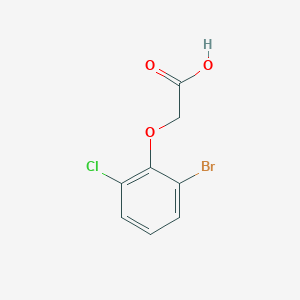
![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)

